molecular formula C18H24N4O3S B2753488 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170838-54-6

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2753488
CAS RN: 1170838-54-6
M. Wt: 376.48
InChI Key: BSZUREOWCRYJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds like 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide are often synthesized and analyzed for their unique structural properties. Research has focused on synthesizing novel aromatic sulfonamides and benzamide derivatives, investigating their structural characteristics through methods like X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies provide insights into the molecular conformation, stability, and reactivity of these compounds (Remko et al., 2010), (Saeed et al., 2020).

Biological Applications

These compounds are extensively researched for their biological applications, especially their potential as inhibitors of various enzymes. For example, aromatic sulfonamides have been studied as potent inhibitors of carbonic anhydrases, which play critical roles in physiological processes such as respiration and pH balance (Supuran et al., 2013). Additionally, benzamide derivatives have been explored for their antitumor properties, demonstrating significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of benzamide-based compounds have been a subject of interest. Certain derivatives have shown promising results against various pathogens, including influenza viruses, highlighting their potential as therapeutic agents (Darwish et al., 2014), (Hebishy et al., 2020).

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-12(2)22-17(11-13(3)20-22)19-18(23)14-5-9-16(10-6-14)26(24,25)21(4)15-7-8-15/h5-6,9-12,15H,7-8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZUREOWCRYJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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